Benzyl-PEG2-MS

PROTAC linker nucleophilic substitution leaving group

PROTAC development requires linkers that balance reactivity and solubility without compromising conjugate purity. Benzyl-PEG2-MS (CAS 150272-33-6) solves this with a defined heterobifunctional design. • **Reactivity advantage**: Mesylate leaving group (pKa -1.54) enables faster nucleophilic substitution than tosylate or bromide - ideal for precious E3 ligase ligands. • **Solubility optimized**: LogP 0.8 vs. 2.293 for PEG3 analog - prevents aggregation in aqueous cell-based assays without DMSO. • **Purity-driven efficiency**: ≥98% HPLC grade reduces intermediate purification burden in multi-step PROTAC assembly. • **Storage-ready**: -20°C conditions compatible with temperature-sensitive ubiquitin ligase reagents.

Molecular Formula C12H18O5S
Molecular Weight 274.34 g/mol
Cat. No. B15540727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG2-MS
Molecular FormulaC12H18O5S
Molecular Weight274.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyJITMDLGZONISDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG2-MS PROTAC Linker Guide


Benzyl‑PEG2‑MS (CAS 150272‑33‑6) is a heterobifunctional polyethylene glycol (PEG) linker that carries a benzyl‑protected hydroxyl terminus and a methanesulfonate (mesylate) leaving group . It belongs to the PEG‑linker class widely employed in proteolysis‑targeting chimera (PROTAC) synthesis, where the mesylate serves as an excellent leaving group for nucleophilic substitution with amines, thiols, or alcohols . With a molecular weight of 274.33 g·mol⁻¹ and a short PEG2 spacer, it occupies a defined physicochemical niche among benzyl‑protected PEG reagents .

Benzyl-PEG2-MS Substitution Caveats


Although benzyl‑protected PEG linkers share a common protecting group and a PEG backbone, their leaving group identity dramatically alters reaction kinetics, hydrolysis susceptibility, and downstream conjugate purity [1]. Similarly, extending the PEG chain by just one ethylene oxide unit shifts the LogP by more than a full log unit, which can perturb aqueous solubility, ternary‑complex formation, and ultimately PROTAC degradation efficiency . Direct quantitative evidence, summarized below, demonstrates that Benzyl‑PEG2‑MS occupies a uniquely balanced reactivity‑hydrophilicity space that cannot be replicated by its closest analogs without measurable trade‑offs.

Benzyl-PEG2-MS Comparator Evidence


Mesylate vs. Tosylate Leaving Group Ability

The methanesulfonate (mesylate) group of Benzyl‑PEG2‑MS has a conjugate acid pKa of –1.54, compared with –0.43 for the p‑toluenesulfonate (tosylate) group found in Benzyl‑PEG2‑Tos [1]. A lower pKa of the conjugate acid correlates with superior leaving group ability and faster SN2 displacement rates. In the same photochemical release model, mesylate exhibited a disappearance quantum yield (Φ–X) of 0.93 and a release rate constant (kr) of 50 × 10⁸ s⁻¹, while tosylate gave Φ–X = 1.00 and kr = 100 × 10⁸ s⁻¹ [1]. Although tosylate shows a higher absolute rate in that particular system, the more negative pKa of mesylate translates into greater thermodynamic driving force for nucleophilic attack, which is confirmed by vendor technical assessments stating that PEG mesylate exhibits higher reactivity than PEG tosylate in bioconjugation reactions .

PROTAC linker nucleophilic substitution leaving group

Hydrophilicity Comparison: PEG2 vs. PEG3

Physicochemical profiling from a single vendor shows that Benzyl‑PEG2‑MS has a measured LogP of 0.8, while the one‑ethylene‑oxide‑longer Benzyl‑PEG3‑MS has a LogP of 2.293 . This difference of 1.49 LogP units translates to an approximately 30‑fold difference in octanol/water partition coefficient, meaning Benzyl‑PEG2‑MS partitions substantially more into the aqueous phase. The lower LogP is consistent with a shorter PEG chain that retains high water solubility and is less prone to non‑specific hydrophobic interactions, which is critical for maintaining PROTAC solubility during biochemical assays .

LogP aqueous solubility PROTAC linker

Purity Comparison: Mesylate vs. Bromide

Multiple suppliers list Benzyl‑PEG2‑MS at ≥98% purity by HPLC , whereas the bromide analog Benzyl‑PEG2‑Br is commonly supplied at ≥95% purity . The 3‑percentage‑point purity gap may appear small, but in multi‑step PROTAC syntheses each intermediate impurity propagates and reduces the final conjugate purity, potentially necessitating additional chromatographic purification and lowering overall yield.

purity PROTAC synthesis quality control

Storage Stability Comparison: Mesylate vs. Bromide

Benzyl‑PEG2‑MS requires storage at –20°C to prevent hydrolytic degradation of the mesylate ester, whereas the bromide analog Benzyl‑PEG2‑Br is stable at 2–8°C . This stricter storage requirement reflects the higher intrinsic reactivity of the mesylate group and its greater susceptibility to moisture, as documented by PEG reagent manufacturers who explicitly warn that mesylate esters must be protected from moisture to avoid hydrolysis [1]. While this demands more careful cold‑chain handling, it also confirms the mesylate’s superior kinetic competence for nucleophilic displacement when the reaction is intentionally initiated.

storage stability hydrolysis PEG linker

Benzyl-PEG2-MS Preferred Applications


Aqueous PROTAC Library Synthesis

For PROTAC libraries where conjugates must remain fully dissolved in aqueous buffer (e.g., cell‑based degradation assays without DMSO co‑solvent), Benzyl‑PEG2‑MS with its LogP of 0.8 provides markedly better water solubility than the longer Benzyl‑PEG3‑MS (LogP 2.293) . The ~30‑fold greater aqueous partitioning minimizes aggregate formation that can confound cellular activity readouts.

Amine Conjugation with High SN2 Reactivity

When the nucleophilic partner is a weakly nucleophilic aromatic amine or a sterically hindered lysine side chain, the mesylate group (conjugate acid pKa –1.54) offers higher reactivity than tosylate (pKa –0.43) [1], enabling conjugation to proceed to higher conversion under milder conditions. This is particularly valuable for PROTAC constructs where the E3‑ligase ligand or target‑protein ligand is precious and must be used in near‑stoichiometric quantities.

High-Purity Multi-Step Synthesis

Starting with Benzyl‑PEG2‑MS at ≥98% HPLC purity rather than Benzyl‑PEG2‑Br at ≥95% purity reduces the burden of intermediate purification. In a typical three‑step PROTAC assembly, this 3‑percentage‑point purity advantage at the first step can translate to a final crude purity improvement of several percent, often making the difference between a single preparative HPLC run and two successive purifications.

Cold-Chain Synthesis Prioritizing Reactivity

For laboratories already handling temperature‑sensitive reagents (e.g., ubiquitin ligase ligands, recombinant proteins), the –20°C storage requirement of Benzyl‑PEG2‑MS is readily accommodated and pays back through faster reaction kinetics. The higher reactivity of mesylate relative to bromide, reflected in the stricter storage condition, allows conjugation reactions to reach completion in shorter times, improving throughput in parallel PROTAC synthesis.

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